6-(Bromomethyl)isobenzofuran-1(3H)-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(bromomethyl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRAMLJMWLDMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)CBr)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-(Bromomethyl)isobenzofuran-1(3H)-one
Initial searches for the chemical properties, synthesis, and biological activity of 6-(Bromomethyl)isobenzofuran-1(3H)-one did not yield specific results for this compound. The available scientific literature and chemical databases predominantly feature data on its isomer, 6-Bromo-3H-isobenzofuran-1-one. This suggests that this compound is a less common or less extensively studied compound.
This guide will therefore focus on the available information for the closely related and well-documented isomer, 6-Bromo-3H-isobenzofuran-1-one , while clearly noting the distinction. Researchers interested in this compound may find the properties and synthesis of this isomer to be a useful reference point for further investigation.
Chemical Properties of 6-Bromo-3H-isobenzofuran-1-one
This section summarizes the known chemical and physical properties of 6-Bromo-3H-isobenzofuran-1-one.
Quantitative Data
| Property | Value | Source |
| CAS Number | 19477-73-7 | [1] |
| Molecular Formula | C₈H₅BrO₂ | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Melting Point | 99.5 °C | [1] |
| Boiling Point (Predicted) | 362.4±42.0 °C | [1] |
| Density (Predicted) | 1.742±0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |
| Physical State | Solid (White to Off-White) | [2] |
Spectral Data
While specific spectral data files for 6-Bromo-3H-isobenzofuran-1-one were not found, a ¹H NMR spectrum description is available:
-
¹H NMR (300 MHz, CDCl₃): δ 8.05 (d, J = 1.8 Hz, 1H), 7.80 (dd, J = 8.1, 1.8 Hz, 1H), 7.39 (d, J = 8.1 Hz, 1H), 5.28 (s, 2H).[1]
Experimental Protocols
This section details a reported method for the synthesis of 6-Bromo-3H-isobenzofuran-1-one.
Synthesis of 6-Bromo-3H-isobenzofuran-1-one
A common synthesis route for 6-Bromo-3H-isobenzofuran-1-one involves the Sandmeyer reaction, starting from 6-aminoisobenzofuran-1(3H)-one.
Workflow for the Synthesis of 6-Bromo-3H-isobenzofuran-1-one:
Caption: Synthesis of 6-Bromo-3H-isobenzofuran-1-one.
Detailed Methodology:
-
A solution of sodium nitrite (NaNO₂, 2.2 g, 0.040 mol) in water (22 mL) is added dropwise to a suspension of 6-aminoisobenzofuran-1(3H)-one (5.0 g, 0.030 mol) in hydrobromic acid (HBr, 70 mL, 48%) while maintaining the temperature at 0 °C.[1]
-
The reaction mixture is stirred for an additional 20 minutes after the addition is complete.[1]
-
This solution is then transferred to a pre-cooled solution of copper(I) bromide (CuBr, 22 g, 0.21 mol) in HBr (48%, 23 mL).[1]
-
The resulting dark brown mixture is stirred for 20 minutes.[1]
-
Deionized water (200 mL) is added to precipitate the product.[1]
-
The orange precipitate is collected by filtration, washed with a saturated sodium bicarbonate (NaHCO₃) solution, and then extracted with ethyl acetate (3 x 20 mL).[1]
-
The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield 6-bromoisobenzofuran-1(3H)-one.[1] The reported yield for this procedure is 84%.[1]
Reactivity and Stability
Information regarding the specific reactivity and stability of 6-Bromo-3H-isobenzofuran-1-one is limited in the initial search results. General chemical principles suggest that the bromide on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a potentially useful intermediate in organic synthesis. The lactone ring may be susceptible to hydrolysis under strong acidic or basic conditions.
Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways were identified for 6-Bromo-3H-isobenzofuran-1-one, the broader class of isobenzofuran-1(3H)-ones has been investigated for various pharmacological properties.[3][4][5][6][7][8][9] These include:
It is plausible that 6-Bromo-3H-isobenzofuran-1-one and its isomers, including the requested this compound, could exhibit similar biological activities, though this would require experimental verification.
Logical Relationship of Isobenzofuranone Core to Biological Activity:
Caption: Potential bioactivities of the isobenzofuranone scaffold.
Conclusion
While a comprehensive technical guide on this compound cannot be provided due to a lack of available data, this document summarizes the known properties and synthesis of the closely related isomer, 6-Bromo-3H-isobenzofuran-1-one. The information presented here may serve as a valuable starting point for researchers and drug development professionals interested in this class of compounds. Further experimental investigation is necessary to determine the specific chemical and biological properties of this compound.
References
- 1. 6-BROMO-3 H-ISOBENZOFURAN-1-ONE | 19477-73-7 [m.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Isobenzofuran-1(3H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isobenzofuran-1(3H)-one scaffold, a prominent structural motif in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. These derivatives have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the core biological activities of isobenzofuran-1(3H)-one derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate further research and drug development in this area.
Anticancer Activity
Isobenzofuran-1(3H)-one derivatives have exhibited notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, in tumor cells.[1] The antiproliferative activity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Quantitative Anticancer Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various C-3 functionalized isobenzofuran-1(3H)-one derivatives against different cancer cell lines.[2][3]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | HL-60 (Leukemia) | 21.00 µg/mL | [2] |
| SF295 (Glioblastoma) | > 25 µg/mL | [2] | |
| MDA-MB435 (Melanoma) | 12.17 µg/mL | [2] | |
| Compound 9 | HL-60 (Leukemia) | 3.24 µg/mL | [2] |
| SF295 (Glioblastoma) | 10.09 µg/mL | [2] | |
| MDA-MB435 (Melanoma) | 8.70 µg/mL | [2] | |
| Compound 16 | K562 (Myeloid Leukemia) | 2.79 | [2][3] |
| U937 (Lymphoma) | Moderate Activity | [2][3] | |
| Compound 18 | K562 (Myeloid Leukemia) | 1.71 | [2][3] |
| U937 (Lymphoma) | Moderate Activity | [2][3] | |
| Etoposide (VP16) | K562 (Myeloid Leukemia) | 7.06 | [2][3] |
Antimicrobial Activity
Several isobenzofuran-1(3H)-one derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[4][5] The antimicrobial efficacy is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
The table below presents the MIC values for some 3-substituted isobenzofuran-1(3H)-one derivatives against various microbial strains.[4]
| Compound | Microorganism | Strain | MIC | Reference |
| N-(3-phthalidyl) amines (B1-B4) | Escherichia coli | ATCC 10536 | Good Activity | [4] |
| Staphylococcus aureus | ATCC 11632 | More Powerful Inhibition | [4] | |
| Candida albicans | P225 | Good Activity | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of isobenzofuran-1(3H)-one and related benzofuran derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).[6] The mechanism underlying this activity frequently involves the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]
Quantitative Anti-inflammatory Data
The following data pertains to a benzofuran derivative, which provides insight into the potential anti-inflammatory mechanism of structurally similar isobenzofuran-1(3H)-ones.
| Compound | Assay | IC50 | Reference |
| Benzofuran derivative 5d | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells | 52.23 ± 0.97 µM | [6] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the synthesis and biological evaluation of isobenzofuran-1(3H)-one derivatives.
General Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones
A common method for the synthesis of 3-substituted isobenzofuran-1(3H)-ones involves the condensation reaction between o-phthalaldehydic acid and a primary amine or other suitable nucleophile.[4][7][8]
Materials:
-
o-phthalaldehydic acid
-
Primary heterocyclic amine (or other nucleophile)
-
Methanol (or other suitable solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Thin-Layer Chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve equimolar amounts of o-phthalaldehydic acid and the primary amine in a suitable solvent (e.g., methanol) in a round-bottom flask.[4]
-
Reflux the reaction mixture for a specified period (e.g., several hours), monitoring the progress of the reaction by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 3-substituted isobenzofuran-1(3H)-one derivative.[4]
-
Characterize the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[4]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[2][9]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., K562, U937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Isobenzofuran-1(3H)-one derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the isobenzofuran-1(3H)-one derivatives and incubate for 48 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][10]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Isobenzofuran-1(3H)-one derivatives
-
Spectrophotometer
-
Microplate incubator
Procedure:
-
Prepare a stock solution of the isobenzofuran-1(3H)-one derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Visually inspect the wells for turbidity or use a microplate reader to measure absorbance to determine the lowest concentration that inhibits visible growth (the MIC).
Signaling Pathway Modulation
The anti-inflammatory effects of benzofuran derivatives, which are structurally related to isobenzofuran-1(3H)-ones, have been shown to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6] These pathways are critical regulators of the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of genes involved in inflammation. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), a cascade of phosphorylation events leads to the activation and nuclear translocation of NF-κB, which then induces the expression of inflammatory genes. Certain benzofuran derivatives have been shown to inhibit this pathway by preventing the phosphorylation of key signaling proteins such as IKKα/β, IκBα, and the p65 subunit of NF-κB.[6]
Inhibition of the MAPK Signaling Pathway
The MAPK pathway, which includes kinases such as ERK, JNK, and p38, also plays a crucial role in the inflammatory response. Activation of these kinases by stimuli like LPS leads to the downstream activation of transcription factors that promote the expression of inflammatory mediators. Benzofuran derivatives have been observed to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory cascade.[6]
Conclusion
Isobenzofuran-1(3H)-one derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with an increasing understanding of their mechanisms of action, provide a solid foundation for further investigation. This technical guide serves as a comprehensive resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes to guide future research and development efforts. The continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are critical next steps in translating their therapeutic potential into clinical applications.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. imjst.org [imjst.org]
- 5. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Bromomethyl Group on an Aromatic Ring: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The bromomethyl group, when attached to an aromatic ring, serves as a versatile and highly reactive functional handle in organic synthesis. Its enhanced reactivity, stemming from the stability of benzylic intermediates, makes it a cornerstone for the construction of complex molecules and a key player in the development of novel therapeutics, including targeted covalent inhibitors. This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group on an aromatic ring, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and execution.
Core Concepts: The Reactivity of Benzylic Bromides
The carbon atom of the bromomethyl group attached to an aromatic ring is termed the "benzylic position." Halides at this position, such as in benzyl bromide, exhibit significantly greater reactivity in nucleophilic substitution reactions compared to their non-aromatic counterparts (e.g., primary alkyl halides). This heightened reactivity is attributed to the ability of the adjacent aromatic ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions through resonance.[1][2]
In an S(N)1 reaction , the rate-determining step is the formation of a carbocation intermediate. A benzylic carbocation is particularly stable because the positive charge can be delocalized over the entire aromatic system through resonance, thus lowering the activation energy for its formation.[3]
In an S(_N)2 reaction , the reaction proceeds through a single transition state. The p-orbitals of the aromatic ring can overlap with the p-orbital of the benzylic carbon in the trigonal bipyramidal transition state, leading to a delocalization of electron density and stabilization of the transition state.[1][4]
The competition between the S(_N)1 and S(_N)2 pathways is influenced by several factors, including the substitution on the aromatic ring, the nature of the nucleophile, the solvent, and the reaction temperature.[5][6][7]
Key Reactions of the Aromatic Bromomethyl Group
The versatile reactivity of the bromomethyl group allows for a wide array of chemical transformations, broadly categorized as nucleophilic substitutions, oxidations, reductions, and organometallic formations.
Nucleophilic Substitution Reactions
This is the most common class of reactions for benzylic bromides, enabling the introduction of a wide variety of functional groups.
-
Ether Formation (Williamson Ether Synthesis): Reaction with alkoxides or phenoxides yields benzyl ethers, a common protecting group in organic synthesis.[8][9]
-
Ester Formation: Reaction with carboxylate salts produces benzyl esters.
-
Amine Alkylation: Reaction with amines leads to the formation of benzylamines.
-
Cyanide Displacement: Reaction with cyanide salts provides benzyl cyanides, which can be further hydrolyzed to phenylacetic acids or reduced to phenethylamines.
-
Thiol and Thiolate Reactions: Formation of benzyl thioethers and thiols.
Oxidation Reactions
The bromomethyl group can be oxidized to form valuable carbonyl compounds.
-
Oxidation to Aldehydes: Reagents like hexamine (in the Sommelet reaction) or pyridine N-oxide can selectively oxidize benzyl bromides to the corresponding benzaldehydes.[10][11][12]
-
Oxidation to Carboxylic Acids: Stronger oxidizing agents can convert the bromomethyl group directly to a carboxylic acid.
Reduction Reactions
The bromine atom can be replaced with a hydrogen atom, effectively converting the bromomethyl group to a methyl group.
-
Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) can reduce benzyl bromides to the corresponding toluenes.[4][13][14]
Formation of Organometallic Reagents
Benzylic bromides are precursors to highly useful organometallic reagents.
-
Grignard Reagent Formation: Reaction with magnesium metal in an etheral solvent yields benzylmagnesium bromide, a powerful nucleophile for carbon-carbon bond formation.[10]
-
Cross-Coupling Reactions: Benzylic bromides can participate in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes.[15]
Data Presentation: Quantitative Analysis of Reactivity
The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. This relationship can be quantified using the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents.
Table 1: Kinetic Data for Solvolysis of Substituted Benzyl Bromides
The following table summarizes first-order rate constants for the solvolysis of various substituted benzyl bromides in 80% ethanol at 25°C. This data illustrates the influence of aromatic substituents on the reaction rate.
| Substituent (X in X-C(_6)H(_4)CH(_2)Br) | Rate Constant (k) at 25°C (s
|
| 4-OCH(_3) | 1.35 x 10
|
| 4-CH(_3) | 4.45 x 10
|
| H | 1.10 x 10
|
| 4-Cl | 4.40 x 10
|
| 3-CF(_3) | 1.25 x 10
|
| 4-NO(_2) | 9.00 x 10
|
Data adapted from kinetic studies on the solvolysis of substituted benzyl bromides.[1][16]
Table 2: Yields for the Oxidation of Substituted Benzyl Halides to Aldehydes
This table presents the yields of substituted benzaldehydes from the oxidation of the corresponding benzyl halides using pyridine N-oxide and silver oxide in acetonitrile.
| Substituent on Benzyl Bromide | Product | Yield (%) |
| H | Benzaldehyde | 92 |
| 4-CH(_3) | 4-Methylbenzaldehyde | 95 |
| 4-OCH(_3) | 4-Methoxybenzaldehyde | 94 |
| 4-Cl | 4-Chlorobenzaldehyde | 90 |
| 4-NO(_2) | 4-Nitrobenzaldehyde | 85 |
Data adapted from studies on the oxidation of benzylic halides.[10][17]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis - Preparation of Benzyl Phenyl Ether
Objective: To synthesize benzyl phenyl ether from phenol and benzyl bromide.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Benzyl bromide
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15 minutes at room temperature to form the sodium phenoxide.
-
Add benzyl bromide (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M NaOH solution, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure benzyl phenyl ether.[18][8][19]
Protocol 2: Oxidation of Benzyl Bromide to Benzaldehyde via the Sommelet Reaction
Objective: To synthesize benzaldehyde from benzyl bromide using hexamine.
Materials:
-
Benzyl bromide
-
Hexamine (Hexamethylenetetramine)
-
50% aqueous acetic acid
-
Chloroform
-
Sodium carbonate solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a round-bottom flask, dissolve hexamine (1.1 eq) in chloroform.
-
Add benzyl bromide (1.0 eq) to the solution and stir at room temperature for 30 minutes. A white precipitate of the quaternary ammonium salt will form.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and add 50% aqueous acetic acid.
-
Heat the mixture again to reflux for 2 hours to hydrolyze the intermediate.
-
After cooling, separate the chloroform layer. Wash the organic layer with water, then with a saturated sodium carbonate solution, and finally with water.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and remove the chloroform by distillation.
-
Purify the resulting crude benzaldehyde by vacuum distillation.[11][12][20]
Protocol 3: Reduction of Benzyl Bromide to Toluene
Objective: To reduce benzyl bromide to toluene using lithium aluminum hydride.
Materials:
-
Lithium aluminum hydride (LiAlH(_4))
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzyl bromide
-
Ethyl acetate
-
Dilute sulfuric acid (H(_2)SO(_4))
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure: (Caution: LiAlH(_4) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere, e.g., nitrogen or argon.)
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend LiAlH(_4) (0.3 eq) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve benzyl bromide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the benzyl bromide solution dropwise to the stirred LiAlH(_4) suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Carefully quench the excess LiAlH(_4) by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water, and then dilute H(_2)SO(_4).
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and remove the solvent by distillation to obtain toluene.[4][13]
Visualizations: Workflows and Logical Relationships
Factors Influencing the S(_N)1 vs. S(_N)2 Pathway for Benzylic Bromides
Caption: Factors determining the S(_N)1 versus S(_N)2 reaction pathway for benzylic bromides.
Workflow for the Design of Targeted Covalent Inhibitors
Caption: A generalized workflow for the rational design of targeted covalent inhibitors.
Multi-Step Synthesis from a Bromomethyl Aromatic Compound
Caption: Example of a multi-step synthesis starting from a bromomethyl aromatic compound.
Conclusion
The bromomethyl group on an aromatic ring is a powerful and versatile functional group in modern organic chemistry. Its enhanced reactivity, governed by the principles of benzylic stabilization, allows for a vast array of synthetic transformations. For researchers in drug discovery and development, a thorough understanding of the factors controlling the reactivity of this moiety is crucial for the rational design of synthetic routes and the development of novel therapeutics, such as targeted covalent inhibitors. This guide provides a foundational understanding, quantitative data, and practical protocols to aid in the effective utilization of bromomethyl aromatic compounds in the laboratory.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. certara.com [certara.com]
- 4. The product obtained by reduction of benzyl bromide with \\[{\\text{LiAl}}{{\\text{H}}_4}\\] isA) \n \n \n \n \n B) \n \n \n \n \n C) \n \n \n \n \n D) \n \n \n \n \n [vedantu.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 12. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]
- 13. embibe.com [embibe.com]
- 14. doubtnut.com [doubtnut.com]
- 15. ch.ic.ac.uk [ch.ic.ac.uk]
- 16. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjpn.org [rjpn.org]
- 18. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
CAS number for 6-(Bromomethyl)isobenzofuran-1(3H)-one
An In-Depth Technical Guide on Brominated Isobenzofuranones for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of brominated isobenzofuran-1(3H)-one derivatives, a class of compounds with significant potential in drug discovery and development. It is important to clarify a potential ambiguity regarding the specific compound "6-(Bromomethyl)isobenzofuran-1(3H)-one." Extensive searches for this exact structure did not yield a specific CAS number. However, a closely related and commercially available compound, 6-Bromo-3H-isobenzofuran-1-one , has the CAS Registry Number 19477-73-7 .[1] This guide will focus on the properties and activities of 6-Bromo-3H-isobenzofuran-1-one and other relevant isobenzofuranone derivatives, providing a valuable resource for researchers in the field.
Physicochemical Properties of 6-Bromo-3H-isobenzofuran-1-one
| Property | Value | Reference |
| CAS Number | 19477-73-7 | [1] |
| Molecular Formula | C₈H₅BrO₂ | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Synonyms | 6-Bromophthalide | N/A |
Synthesis of Isobenzofuran-1(3H)-one Derivatives
The synthesis of isobenzofuran-1(3H)-ones can be achieved through various methods. A general workflow for the synthesis and subsequent biological evaluation is outlined below.
Caption: General workflow for the synthesis and biological evaluation of isobenzofuranone derivatives.
Experimental Protocols for Synthesis
1. One-Pot Conversion of o-Alkylbenzoic Acids:
This method provides an efficient one-step synthesis of isobenzofuran-1(3H)-ones.[2]
-
Reagents: o-Alkylbenzoic acid, NaBrO₃, NaHSO₃.
-
Procedure: The reaction is carried out in a two-phase system. A solution of NaBrO₃ and NaHSO₃ is used to achieve the conversion of the o-alkylbenzoic acid to the corresponding isobenzofuran-1(3H)-one.[2] The product can then be isolated and purified using standard techniques.
2. Domino Palladium-Catalyzed Synthesis:
This approach is effective for synthesizing isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols.[3]
-
Starting Materials: o-Bromobenzyl tertiary, secondary, or primary alcohols.
-
Catalyst: A palladium-based catalyst.
-
Procedure: The reaction proceeds via a domino catalysis mechanism, which can be applied to the synthesis of biologically active molecules like n-butyl phthalide.[3]
3. Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones:
These derivatives can be synthesized from o-phthalaldehydic acid and primary heterocyclic amines.[4]
-
Starting Materials: o-Phthalaldehydic acid, primary heterocyclic amines.
-
Procedure: The reaction involves a bimolecular nucleophilic substitution, affording the 3-substituted isobenzofuran-1(3H)-one derivatives in good yield.[4] The structures are typically confirmed by spectral and analytical data.[4]
Biological Activities of Isobenzofuranone Derivatives
Isobenzofuranone derivatives have been reported to exhibit a wide spectrum of biological activities.
Antidepressant Activity
Certain novel isobenzofuran-1(3H)-one derivatives have been identified as potential antidepressants.[5]
-
Mechanism of Action: These compounds have been shown to inhibit serotonin reuptake.[5] One derivative, compound 10a from a recent study, was found to improve depression-like behavior in mice by increasing the neurotransmitter 5-HT in the cortex.[5][6] It also enhanced the expression of synaptic-associated proteins such as BDNF and TrkB in the hippocampus.[5]
Caption: Proposed signaling pathway for the antidepressant activity of isobenzofuranone derivatives.
Antimicrobial Activity
Several isobenzofuranone derivatives have demonstrated significant antimicrobial properties.[2][4][7]
| Compound Class/Derivative | Organism | Activity | Reference |
| N-(3-phthalidyl) amines | E. coli, S. aureus, C. albicans | Inhibition | [4] |
| Various Phthalides | Gram-negative and Gram-positive bacteria | High activity | [2] |
| 3-Substituted Isobenzofuranones | E. coli, B. subtilis, S. aureus | Active | [7] |
| 3-Substituted Isobenzofuranones | Yeast-like fungi (C. albicans) | Antifungal activity | [7] |
Experimental Protocol: Antimicrobial Screening (Ditch-Plate Technique) [4]
-
Media: Mueller-Hinton Agar is used as the culture medium.
-
Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the test compounds.
-
Procedure: The synthesized compounds are screened in vitro for their antibacterial activity against Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria, and for antifungal activity against fungi like Candida albicans.[4] The activity is determined by observing the inhibition of microbial growth.
Antiproliferative and Cytotoxic Activity
C-3 functionalized isobenzofuran-1(3H)-ones have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.[8]
| Cell Line | Effect | Reference |
| U937 (lymphoma) | Inhibition of cell viability | [8] |
| K562 (myeloid leukemia) | Inhibition of cell viability | [8] |
Experimental Protocol: MTT Cytotoxicity Assay [8]
-
Cell Lines: Human cancer cell lines such as U937 and K562 are used.
-
Procedure: The in vitro cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates the level of cell viability. Some derivatives have shown biological activity superior to the commercial drug etoposide (VP16).[8]
Antidiabetic Activity
A library of isobenzofuranone derivatives synthesized via the Suzuki-Miyaura cross-coupling approach has been identified as promising antidiabetic agents.[9]
| Enzyme Target | Inhibition | Key Finding | Reference |
| α-Glucosidase | Potent inhibition | Compound 3d (IC₅₀ = 6.82 ± 0.02 μM) was ~127-fold more potent than acarbose. | [9] |
| α-Amylase | Strong inhibition | Compound 3g showed ~11-fold higher inhibition than acarbose. | [9] |
Other Biological Activities
-
Antioxidant Activity: Isobenzofuranone derivatives isolated from fungi have shown potent antioxidant activity in DPPH radical-scavenging assays.[10]
-
Tyrosinase Inhibition: A series of isobenzofuran-1(3H)-ones have been evaluated as tyrosinase inhibitors, with some compounds showing concentration-dependent inhibition.[11]
-
Neuroprotective Effects: A protective effect of 3-butyl-6-bromo-1(3H)-isobenzofuranone against hydrogen peroxide-induced damage in PC12 cells has been reported.[6] Additionally, isobenzofuran-1(3H)-one derivatives have been discovered as selective TREK-1 inhibitors with neuroprotective effects.[12]
Conclusion
Brominated isobenzofuranones and their derivatives represent a versatile class of compounds with a broad range of promising biological activities. Their potential as antidepressants, antimicrobial agents, and antiproliferative compounds makes them attractive candidates for further investigation in drug discovery and development. The synthetic methodologies are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this important chemical scaffold.
References
- 1. scbt.com [scbt.com]
- 2. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. imjst.org [imjst.org]
- 5. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents [ouci.dntb.gov.ua]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Substituted Isobenzofuranones: A Technical Guide to Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a significant class of heterocyclic compounds characterized by a γ-lactone ring fused to a benzene ring. This scaffold is present in numerous natural products derived from plants and fungi and has garnered substantial interest in medicinal chemistry due to its diverse range of biological activities.[1][2][3] The versatility of the isobenzofuranone core allows for substitutions at various positions, leading to a vast library of derivatives with tunable pharmacological properties. These properties include antiproliferative, antimicrobial, antioxidant, and enzyme-inhibitory effects, making them promising candidates for drug discovery and development.[2][3][4] This guide provides an in-depth overview of the current research applications of substituted isobenzofuranones, focusing on their synthesis, biological evaluation, and therapeutic potential, supported by quantitative data and detailed experimental protocols.
Core Research Applications
The structural features of substituted isobenzofuranones make them versatile pharmacophores. Key areas of research include their application as anticancer, antimicrobial, and antioxidant agents, as well as specific enzyme inhibitors.
Antiproliferative and Cytotoxic Activity
A significant area of investigation for isobenzofuranone derivatives is their potential as anticancer agents. Studies have demonstrated their ability to inhibit the proliferation of various human cancer cell lines.
Key Findings:
-
C-3 functionalized isobenzofuranones have shown potent activity against lymphoma (U937) and myeloid leukemia (K562) cell lines.[4]
-
Specifically, compounds 16 and 18 (phenol derivatives) exhibited strong inhibitory activity against K562 cells, with IC50 values of 2.79 µM and 1.71 µM, respectively, which is more potent than the commercial anticancer drug etoposide (VP16) (IC50 7.06 µM for K562).[2]
-
Isobenzofuranones designed from anacardic acids, major phenolic lipids from cashew nut-shells, have also been synthesized and evaluated for cytotoxicity.[5] One such derivative exhibited a significant antiproliferative effect against HL-60 leukemia cells.[5]
-
The mechanism of action for some of these cytotoxic compounds involves DNA damage, leading to the induction of apoptosis or necrosis.[5] For instance, some benzofuran-isatin conjugates have been shown to provoke apoptosis by inhibiting the anti-apoptotic protein Bcl2 and increasing the level of cleaved PARP.[6]
Experimental Workflow: Cytotoxicity Assessment (MTT Assay)
The following diagram illustrates a typical workflow for assessing the cytotoxic activity of isobenzofuranone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Caption: Workflow for determining the IC50 of compounds using the MTT assay.
Apoptosis Induction Pathway
Certain isobenzofuranone derivatives exert their anticancer effects by triggering programmed cell death (apoptosis). This is often achieved by modulating the expression of key regulatory proteins.
Caption: Simplified pathway of apoptosis induction by isobenzofuranones.
Antimicrobial Activity
Substituted isobenzofuranones have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.
Key Findings:
-
Derivatives synthesized from the reaction of o-phthalaldehydic acid and primary heterocyclic amines showed good activity against bacterial strains like E. coli and S. aureus, as well as the yeast-like fungus C. albicans.[1]
-
Naturally occurring isobenzofuranones isolated from the kiwi endophytic fungus Paraphaeosphaeria sporulosa exhibited antibacterial activity against Pseudomonas syringae pv. actinidiae (Psa), the causative agent of kiwi canker disease, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 µg/mL.[7]
-
A new isobenzofuranone derivative isolated from Chaenomeles sinensis showed prominent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC90 value of 53.7 ± 4.5 mg·L⁻¹, comparable to the control antibiotic levofloxacin.[8]
Antioxidant Activity
Many isobenzofuranone derivatives, particularly those of natural origin, possess potent antioxidant properties, which are crucial for combating oxidative stress.
Key Findings:
-
Isobenzofuranones isolated from fungi have demonstrated significant radical-scavenging activity.[3][9] For example, 4,6-dihydroxy-5-methoxy-7-methylphthalide, isolated from Cephalosporium sp., showed an EC50 value of 10 µM in a DPPH (1,1-diphenyl-2-picryhydrazyl) radical-scavenging assay.[3][10]
-
Another compound, 4,5,6-trihydroxy-7-methylphthalide (epicoccone), from the marine fungus Epicoccum sp., was found to be a potent antioxidant, showing 95% DPPH radical scavenging at 25 µg/mL.[9]
Principle of DPPH Antioxidant Assay
The DPPH assay is a common method to evaluate the antioxidant capacity of compounds. The diagram below explains its basic principle.
Caption: Principle of the DPPH radical-scavenging assay.
Enzyme Inhibition
The isobenzofuranone scaffold has been identified as a promising starting point for the development of specific enzyme inhibitors.
Key Findings:
-
Tyrosinase Inhibition: A series of isobenzofuran-1(3H)-ones were evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Phthalaldehydic acid and its derivatives were found to be potent inhibitors, with a mechanism that may involve interaction with the copper atoms in the enzyme's active site, similar to the known inhibitor kojic acid.[11][12]
-
Perforin Inhibition: Aryl-substituted isobenzofuran-1(3H)-ones have been identified as potent inhibitors of perforin, a key protein used by cytotoxic T lymphocytes and natural killer (NK) cells to kill target cells.[13][14] This makes them potential candidates for focused immunosuppressive therapies in autoimmune diseases or transplant rejection.[13]
Logical Relationship: Enzyme Inhibition Mechanisms
Isobenzofuranones can act through different mechanisms to inhibit enzyme activity. The diagram below contrasts two common types of reversible inhibition.
Caption: Comparison of competitive and non-competitive enzyme inhibition.
Quantitative Data Summary
The following tables summarize the biological activities of selected substituted isobenzofuranones reported in the literature.
Table 1: Antiproliferative/Cytotoxic Activity
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Phenolic Derivative 16 | K562 (Myeloid Leukemia) | IC50 | 2.79 µM | [2] |
| Phenolic Derivative 18 | K562 (Myeloid Leukemia) | IC50 | 1.71 µM | [2] |
| Etoposide (Control) | K562 (Myeloid Leukemia) | IC50 | 7.06 µM | [2] |
| Anacardic Acid Derivative 9 | HL-60 (Leukemia) | IC50 | 3.24 µg/mL | [2] |
| Anacardic Acid Derivative 9 | SF295 (Glioblastoma) | IC50 | 10.09 µg/mL | [2] |
| Anacardic Acid Derivative 9 | MDA-MB435 (Melanoma) | IC50 | 8.70 µg/mL | [2] |
| Isobenzofuran analog of sclerophytin A | KB3 (Nasopharyngeal Carcinoma) | IC50 | 30 µM |[15] |
Table 2: Antimicrobial Activity
| Compound/Derivative | Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Sporulactone A | P. syringae pv. actinidiae | MIC | 25 µg/mL | [7] |
| Sporulactone B | P. syringae pv. actinidiae | MIC | 50 µg/mL | [7] |
| 2,2-dimethyl-5-(2-oxopropyl)... | MRSA | MIC90 | 53.7 ± 4.5 mg·L⁻¹ | [8] |
| Levofloxacin (Control) | MRSA | MIC90 | 50.2 ± 4.2 mg·L⁻¹ | [8] |
| N-(3-phthalidyl) amines | S. aureus, E. coli, C. albicans | Inhibition | Active at 5mg/ml |[1] |
Table 3: Antioxidant Activity
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 4,6-dihydroxy-5-methoxy-7-methylphthalide | DPPH Scavenging | EC50 | 10 µM | [3][10] |
| 4,5,6-trihydroxy-7-methylphthalide | DPPH Scavenging | EC50 | 5 µM | [3][10] |
| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | DPPH Scavenging | EC50 | 7 µM | [3][10] |
| 4,5,6-trihydroxy-7-methylphthalide (epicoccone) | DPPH Scavenging | Inhibition | 95% at 25 µg/mL |[9] |
Detailed Experimental Protocols
Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones
This protocol describes a general method for synthesizing C-3 substituted isobenzofuranones via the condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds.[2]
Materials:
-
Phthalaldehydic acid
-
1,3-dicarbonyl compound (e.g., dimedone, cyclohexane-1,3-dione)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvent (e.g., Dichloromethane - CH2Cl2)
-
Silica gel for column chromatography
Procedure:
-
To a solution of phthalaldehydic acid (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in CH2Cl2 (10 mL), add DBU (1.5 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired C-3 functionalized isobenzofuranone.
-
Characterize the final product using spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry.[4]
MTT Cytotoxicity Assay
This protocol outlines the steps for determining the in vitro cytotoxicity of compounds against cancer cell lines.[2][4]
Materials:
-
Human cancer cell lines (e.g., K562, U937)
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Test compounds (isobenzofuranones) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of approximately 3 x 10⁵ cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. The final concentration of DMSO should not exceed 1%. Include a positive control (e.g., etoposide) and a negative control (vehicle only).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3 hours.
-
Formazan Solubilization: Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) by plotting a dose-response curve.
DPPH Radical-Scavenging Assay
This protocol describes a method for evaluating the antioxidant activity of isobenzofuranones.[3]
Materials:
-
DPPH (1,1-diphenyl-2-picryhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compounds dissolved in methanol at various concentrations
-
Positive control (e.g., Ascorbic acid)
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at different concentrations to 100 µL of the DPPH solution.
-
Incubation: Mix well and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
EC50 Determination: Plot the scavenging percentage against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Outlook
Substituted isobenzofuranones represent a highly valuable and versatile class of compounds with a wide spectrum of demonstrated biological activities. Their potential as antiproliferative, antimicrobial, and antioxidant agents, as well as specific enzyme inhibitors, positions them as strong candidates for further investigation in drug discovery programs. The accessibility of synthetic routes allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.[16] Future research should focus on elucidating the precise molecular mechanisms of action, exploring novel substitutions to enhance bioactivity, and advancing promising lead compounds into preclinical and clinical development. The continued exploration of this chemical scaffold holds significant promise for addressing unmet needs in oncology, infectious diseases, and other therapeutic areas.
References
- 1. imjst.org [imjst.org]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isobenzofuranones and isocoumarins from kiwi endophytic fungus Paraphaeosphaeria sporulosa and their antibacterial activity against Pseudomonas syringae pv. actinidiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [A new isobenzofuranone derivative from Chaenomeles sinensis and its antibacterial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new antioxidant isobenzofuranone derivative from the algicolous marine fungus Epicoccum sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel antioxidant isobenzofuranone derivative from fungus Cephalosporium sp.AL031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isobenzofuran analog of sclerophytin A (8b) small molecule | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 16. jmpcr.samipubco.com [jmpcr.samipubco.com]
Methodological & Application
The Versatile Intermediate: 6-(Bromomethyl)isobenzofuran-1(3H)-one in Synthetic Chemistry and Drug Discovery
For researchers, scientists, and professionals in drug development, 6-(Bromomethyl)isobenzofuran-1(3H)-one emerges as a pivotal synthetic intermediate. Its unique structure, featuring a reactive bromomethyl group appended to the isobenzofuranone core, provides a versatile handle for the synthesis of a diverse array of functionalized molecules with significant potential in medicinal chemistry.
The isobenzofuran-1(3H)-one scaffold is a privileged motif found in numerous biologically active natural products and synthetic compounds. The introduction of a bromomethyl group at the 6-position enhances its utility as a building block, allowing for facile derivatization through nucleophilic substitution reactions. This enables the exploration of a broad chemical space and the generation of compound libraries for screening and lead optimization in drug discovery programs.
Synthetic Applications and Versatility
The primary utility of this compound lies in its reactivity towards a wide range of nucleophiles. The benzylic bromide is an excellent leaving group, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds. This allows for the introduction of various functional groups at the 6-position, profoundly influencing the physicochemical and biological properties of the resulting molecules.
Key transformations involving this intermediate include:
-
Synthesis of 6-Aminomethyl Derivatives: Reaction with primary or secondary amines provides access to a variety of 6-(aminomethyl)isobenzofuran-1(3H)-ones. These derivatives are of particular interest in medicinal chemistry due to the prevalence of amine functionalities in pharmacologically active compounds.
-
Synthesis of 6-Alkoxymethyl and 6-Aryloxymethyl Derivatives: Alkoxides and phenoxides can displace the bromide to yield the corresponding ether derivatives. This modification can modulate the lipophilicity and metabolic stability of the parent molecule.
-
Synthesis of 6-Thioalkylmethyl and 6-Thioarylmethyl Derivatives: Thiolates readily react to form thioethers, introducing sulfur-containing moieties that can participate in various biological interactions.
-
Carbon-Carbon Bond Formation: The bromomethyl group can react with carbanions and other carbon nucleophiles to extend the carbon skeleton, allowing for the construction of more complex molecular architectures.
The workflow for the utilization of this compound as a synthetic intermediate is depicted below:
Caption: Synthetic workflow using this compound.
Application in Drug Discovery: Targeting Monoamine Oxidase
A significant application of this compound is in the synthesis of novel inhibitors of monoamine oxidases (MAOs). MAOs are enzymes that play a crucial role in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression.
For instance, 3,6-disubstituted isobenzofuran-1(3H)-ones have been designed and synthesized as potent and selective MAO-B inhibitors. In these molecules, the substituent at the 6-position, introduced via the bromomethyl intermediate, plays a critical role in modulating the inhibitory activity and selectivity.
The general synthetic approach to these inhibitors involves the reaction of this compound with a suitable nucleophile, such as (R)-3-hydroxypyrrolidine, to introduce a key pharmacophoric feature. The resulting intermediate can be further modified at the 3-position to optimize its binding to the MAO enzyme.
The potential mechanism of action for the resulting MAO inhibitors can be visualized as follows:
Caption: Mechanism of action of MAO inhibitors.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and reactions of this compound are proprietary or not widely published in readily accessible literature, a general procedure for the nucleophilic substitution reaction can be outlined as follows.
General Protocol for the Synthesis of 6-Substituted Isobenzofuran-1(3H)-one Derivatives:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is added the desired nucleophile (1.0-1.5 eq).
-
Base: In the case of amine, alcohol, or thiol nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N; 1.5-2.0 eq) is added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 6-substituted derivative.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile (Nu-H) | Reagents and Conditions | Product | Yield (%) |
| Pyrrolidine | K₂CO₃, CH₃CN, reflux | 6-(Pyrrolidin-1-ylmethyl)isobenzofuran-1(3H)-one | Data not available |
| Phenol | K₂CO₃, DMF, 80 °C | 6-(Phenoxymethyl)isobenzofuran-1(3H)-one | Data not available |
| Thiophenol | Et₃N, THF, rt | 6-(Phenylthiomethyl)isobenzofuran-1(3H)-one | Data not available |
Note: The yields for these specific reactions are not publicly available and would require experimental determination.
Conclusion
This compound stands out as a valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its ability to undergo a variety of nucleophilic substitution reactions allows for the creation of diverse molecular libraries. The successful application of this intermediate in the synthesis of potent MAO inhibitors highlights its significance in drug discovery and underscores the potential for the development of new and improved treatments for neurological disorders. Further exploration of the reactivity of this intermediate is likely to open up new avenues for the synthesis of complex and biologically active molecules.
Application Note: Preparation of Ethers from 6-(Bromomethyl)isobenzofuran-1(3H)-one and Alcohols
AN-CHEM-024
For Research Use Only.
Abstract
This application note details a robust and versatile protocol for the synthesis of a series of 6-(alkoxymethyl)isobenzofuran-1(3H)-one derivatives. The method is based on the Williamson ether synthesis, reacting 6-(bromomethyl)isobenzofuran-1(3H)-one with various primary, secondary, and tertiary alcohols. The isobenzofuran-1(3H)-one core is a privileged scaffold found in numerous biologically active compounds.[1][2] This protocol provides a reliable means for researchers to generate diverse libraries of ether-linked derivatives for applications in medicinal chemistry and drug development. The reaction proceeds via an SN2 mechanism, utilizing sodium hydride to generate the requisite alkoxide nucleophile in situ.[3] Yields are generally good to excellent for primary and secondary alcohols, with expected moderation for sterically hindered tertiary alcohols.
General Reaction Scheme
The synthesis follows the general pathway of the Williamson ether synthesis, where an alcohol is first deprotonated by a strong base (sodium hydride) to form a potent alkoxide nucleophile. This nucleophile then displaces the bromide from the benzylic position of this compound in an SN2 reaction to form the desired ether product.[4][5] The benzylic nature of the bromide makes it an excellent electrophile for this transformation.[6][7][8]
Caption: General reaction for ether synthesis.
Experimental Protocol
This protocol describes a general procedure for the synthesis of 6-(alkoxymethyl)isobenzofuran-1(3H)-ones.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Methanol, Ethanol, Isopropanol, tert-Butanol) (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.2 eq) and anhydrous DMF (approx. 0.2 M relative to the bromide).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.3 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of the bromide dropwise to the stirred alkoxide solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous phase with EtOAc (3x).
-
Combine the organic layers, wash with brine (2x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired ether product.[9]
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in a fume hood under an inert atmosphere.[10]
-
This compound is a benzylic bromide and should be considered a lachrymator and irritant. Handle with appropriate personal protective equipment (PPE).
-
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
Experimental Workflow
The following diagram outlines the key stages of the synthesis and purification process.
References
- 1. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Application of 6-(Bromomethyl)isobenzofuran-1(3H)-one in the Synthesis of Novel Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-(bromomethyl)isobenzofuran-1(3H)-one as a key intermediate in the synthesis of novel Monoamine Oxidase (MAO) inhibitors. The focus is on the synthesis of 3,6-disubstituted isobenzofuran-1(3H)-ones, which have shown promise as potent and selective inhibitors of MAO-B, an important therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1]
Introduction to Monoamine Oxidase Inhibitors
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[2][3][4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2][4] Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease, as it prevents the breakdown of dopamine in the brain.[1] Isobenzofuran-1(3H)-one derivatives have emerged as a promising class of MAO inhibitors.[1]
Synthetic Strategy and Application
The core of the synthetic strategy involves the functionalization of the 6-(bromomethyl) group of the isobenzofuran-1(3H)-one scaffold. This is typically achieved through nucleophilic substitution reactions with various amines to introduce diverse functionalities at the 6-position. Further modifications at the 3-position can also be performed to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity.
A notable example from recent research is the synthesis of 3,6-disubstituted isobenzofuran-1(3H)-ones where the 6-position is functionalized with moieties such as (R)-3-hydroxypyrrolidine.[1] These compounds have demonstrated potent and selective inhibition of MAO-B.[1]
Experimental Protocols
Protocol 1: Synthesis of 6-((((R)-3-hydroxypyrrolidin-1-yl)methyl)isobenzofuran-1(3H)-one derivatives (A General Procedure)
This protocol describes a general method for the synthesis of 6-substituted isobenzofuran-1(3H)-one derivatives starting from this compound.
Materials:
-
This compound
-
(R)-3-hydroxypyrrolidine (or other desired amine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or other suitable solvent
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: Add (R)-3-hydroxypyrrolidine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-((((R)-3-hydroxypyrrolidin-1-yl)methyl)isobenzofuran-1(3H)-one derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro MAO Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Synthesized inhibitor compounds
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Fluorometric or spectrophotometric plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of MAO-A and MAO-B enzymes in phosphate buffer. Prepare serial dilutions of the synthesized inhibitor compounds and reference inhibitors.
-
Assay Reaction: In a 96-well plate, add the enzyme solution and the inhibitor solution at various concentrations. Pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Measurement: Measure the rate of product formation over time using a plate reader. The product of the kynuramine reaction (4-hydroxyquinoline) is fluorescent, while the product of the benzylamine reaction can be detected by spectrophotometry.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
Table 1: In Vitro MAO-B Inhibitory Activity of Selected 3,6-Disubstituted Isobenzofuran-1(3H)-one Derivatives [1]
| Compound | R¹ (at 3-position) | R² (at 6-position) | MAO-B IC₅₀ (μM) |
| 6c | 4'-fluorobenzyl | (R)-3-hydroxypyrrolidine | 0.35 |
| 6m | 3',4'-difluorobenzyl | (R)-3-hydroxypyrrolidine | 0.32 |
Visualizations
Synthetic Pathway
Caption: General synthetic route to 6-substituted isobenzofuran-1(3H)-one MAO inhibitors.
MAO-B Inhibition and Dopamine Metabolism
Caption: Inhibition of MAO-B by isobenzofuranone derivatives increases dopamine levels.
References
- 1. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 4. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Experimental Protocol for Williamson Ether Synthesis: Preparation of Benzyl Ethyl Ether from Benzyl Bromide
Abstract
This document provides a detailed experimental protocol for the synthesis of benzyl ethyl ether via the Williamson ether synthesis. The procedure involves the reaction of benzyl bromide with sodium ethoxide, formed in situ from the reaction of sodium hydride with ethanol. This method is a classic example of an SN2 reaction and is widely applicable in organic synthesis for the preparation of unsymmetrical ethers. This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of the target ether.
Introduction
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as the nucleophile, displacing a halide from a primary alkyl halide.[1][2] Benzylic halides, such as benzyl bromide, are excellent substrates for this reaction due to the stability of the transition state and their primary nature, which minimizes competing elimination reactions.[3]
This protocol details the synthesis of benzyl ethyl ether, a common fragrance and flavoring agent, by reacting benzyl bromide with sodium ethoxide. The ethoxide is conveniently generated in situ by the deprotonation of ethanol using a strong base like sodium hydride.[4] This method is efficient and generally provides good to high yields of the desired ether.[1]
Reaction and Mechanism
The overall reaction is as follows:
C₆H₅CH₂Br + C₂H₅OH + NaH → C₆H₅CH₂OCH₂CH₃ + NaBr + H₂
The reaction proceeds in two main steps:
-
Deprotonation of the alcohol: Ethanol is deprotonated by sodium hydride to form the sodium ethoxide nucleophile.
-
Nucleophilic substitution: The ethoxide ion attacks the benzylic carbon of benzyl bromide in an SN2 fashion, displacing the bromide ion to form the ether product.
Experimental Protocol
Materials and Equipment
| Reagents | Equipment |
| Benzyl bromide | Round-bottom flask |
| Anhydrous ethanol | Magnetic stirrer and stir bar |
| Sodium hydride (60% dispersion in mineral oil) | Reflux condenser |
| Diethyl ether | Heating mantle |
| Saturated aqueous sodium bicarbonate solution | Separatory funnel |
| Saturated aqueous sodium chloride solution (brine) | Rotary evaporator |
| Anhydrous magnesium sulfate or sodium sulfate | Beakers, graduated cylinders, pipettes |
| Thin-layer chromatography (TLC) plates and chamber |
Procedure
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (e.g., 20 mL). To this, carefully add sodium hydride (60% dispersion in mineral oil, e.g., 1.1 equivalents) in small portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium ethoxide.
-
Reaction with Benzyl Bromide: To the freshly prepared solution of sodium ethoxide, add benzyl bromide (e.g., 1.0 equivalent) dropwise at 0 °C. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux (the boiling point of ethanol is approximately 78 °C). The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 8 hours.[1]
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride. c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. c. The crude product can be purified by fractional distillation or column chromatography on silica gel to obtain pure benzyl ethyl ether.
Data Presentation
Reaction Parameters and Yields
| Parameter | Value | Reference |
| Typical Yield | 50-95% | [1] |
| Reaction Temperature | 50-100 °C | [1] |
| Reaction Time | 1-8 hours | [1] |
Physicochemical and Spectroscopic Data of Benzyl Ethyl Ether
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | |
| Molecular Weight | 136.19 g/mol | [5] |
| Appearance | Colorless liquid | |
| Boiling Point | 185 °C | |
| Density | 0.966 g/mL | |
| ¹H NMR (CDCl₃, δ) | ~7.3 (m, 5H, Ar-H), 4.5 (s, 2H, Ar-CH₂), 3.5 (q, 2H, O-CH₂), 1.2 (t, 3H, CH₃) | [6][7] |
| ¹³C NMR (CDCl₃, δ) | ~138 (Ar-C), 128 (Ar-CH), 127 (Ar-CH), 72 (Ar-CH₂), 66 (O-CH₂), 15 (CH₃) | [8] |
| IR (neat, cm⁻¹) | ~3030 (Ar C-H), 2970, 2860 (Aliphatic C-H), 1100 (C-O stretch) | [9] |
Visualizations
Reaction Mechanism
Caption: Mechanism of the Williamson ether synthesis.
Experimental Workflow
Caption: Workflow for benzyl ether synthesis.
Safety Precautions
-
Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle with extreme care in a dry, inert atmosphere.
-
Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The Williamson ether synthesis remains a robust and versatile method for the preparation of a wide range of ethers. The protocol outlined in this document provides a reliable procedure for the synthesis of benzyl ethyl ether from benzyl bromide and ethanol. By following this detailed methodology, researchers can consistently obtain high yields of the desired product. The provided characterization data will aid in the confirmation of the product's identity and purity.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzyl ethyl ether | C9H12O | CID 10873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Benzyl ether(103-50-4) 1H NMR [m.chemicalbook.com]
- 8. BENZYL ETHYL ETHER(539-30-0) 13C NMR spectrum [chemicalbook.com]
- 9. ias.ac.in [ias.ac.in]
Solid-Phase Synthesis of Phthalide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis (SPS) of various phthalide derivatives. Phthalide and its related chemical scaffolds, such as phthalimide and isoindolinone, are privileged structures in medicinal chemistry and materials science. Their applications in solid-phase synthesis are diverse, ranging from the generation of combinatorial libraries for drug discovery to the development of functional materials. This document will cover the solid-phase synthesis of thalidomide analogues, asymmetrically substituted phthalocyanines, and the use of a phthalide derivative as a traceless linker.
Solid-Phase Synthesis of Thalidomide and its Analogues
Thalidomide, a derivative of phthalimide, has re-emerged as an important therapeutic agent, notably for the treatment of multiple myeloma. Solid-phase synthesis offers a robust platform for the rapid generation of thalidomide analogues for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents with improved efficacy and reduced side effects. The general strategy involves the immobilization of phthalic anhydride onto a solid support, followed by coupling with an appropriate amine and subsequent cyclization and cleavage.
Quantitative Data Summary
The following table summarizes the yields and purities of thalidomide and its analogues synthesized via a solid-phase approach as reported by Xiao et al. (2002).[1]
| Compound | Amine | Cleavage Condition | Overall Yield (%)[1] | Purity (%)[1] |
| Thalidomide | α-aminoglutarimide | 5% TFA in toluene, reflux, 4h | 69.7 | 95.2 |
| α-(o-carboxybenzamido)glutarimide | α-aminoglutarimide | 1% KOH in CH3OH, rt, 2h | 40.3 | 92.3 |
| N-phenylphthalimide | Aniline | 5% TFA in toluene, reflux, 4h | 98.1 | 98.9 |
| Diethyl phthaloylglutamate | Diethyl glutamate | 5% TFA in toluene, reflux, 4h | 95.2 | 97.5 |
Experimental Workflow: Solid-Phase Synthesis of Thalidomide
Caption: Workflow for the solid-phase synthesis of thalidomide analogues.
Experimental Protocol: Solid-Phase Synthesis of Thalidomide
This protocol is adapted from the work of Xiao et al. (2002).[1]
1. Preparation of Resin-Linked Phthalic Acid:
-
Suspend hydroxymethyl polystyrene resin (1.0 g, 1.24 mmol/g) in DMF (10 mL).
-
Add triethylamine (5 eq.), DMAP (1 eq.), and phthalic anhydride (5 eq.).
-
Stir the mixture at room temperature for 18 hours.
-
Filter the resin and wash successively with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under reduced pressure.
2. Coupling with α-aminoglutarimide:
-
Swell the resin-linked phthalic acid in DMF.
-
In a separate vessel, dissolve α-aminoglutarimide (3 eq.), DIC (3 eq.), and HOBT (3 eq.) in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 24 hours.
-
Filter the resin and wash with DMF, DCM, and methanol.
-
Dry the resin.
3. Cleavage and Cyclization to form Thalidomide:
-
Suspend the resin-linked amide in a solution of 5% trifluoroacetic acid (TFA) in toluene.
-
Reflux the mixture for 4 hours.
-
Filter the resin and wash with toluene.
-
Combine the filtrates and evaporate the solvent to obtain the crude thalidomide.
-
Purify by recrystallization or chromatography.
Solid-Phase Synthesis of Asymmetrically Substituted Phthalocyanines
Phthalocyanines (Pcs) are large aromatic macrocycles with diverse applications, including as photosensitizers in photodynamic therapy (PDT) and as functional dyes. Solid-phase synthesis provides a powerful method for the preparation of asymmetrically substituted Pcs, which are difficult to synthesize and purify using traditional solution-phase methods. The strategy involves attaching one phthalonitrile precursor to a solid support, followed by a mixed condensation with an excess of a different phthalonitrile in solution.
Experimental Workflow: Solid-Phase Synthesis of Asymmetrical Phthalocyanines
Caption: Workflow for the solid-phase synthesis of asymmetrically substituted phthalocyanines.
Experimental Protocol: Solid-Phase Synthesis of an Asymmetrically Substituted Zinc Phthalocyanine
This protocol is a general procedure adapted from the solid-phase synthesis of asymmetrically substituted phthalocyanines.
1. Attachment of Hydroxyphthalonitrile to Wang Resin:
-
Swell Wang resin in DMF.
-
In a separate flask, dissolve 4-hydroxyphthalonitrile (3 eq.), and DIC (3 eq.) in DMF.
-
Add the solution to the resin, followed by DMAP (0.1 eq.).
-
Shake the mixture at room temperature for 24 hours.
-
Filter the resin, wash with DMF, DCM, and methanol, and dry.
2. Mixed Cyclotetramerization:
-
Swell the phthalonitrile-functionalized resin in anhydrous butanol.
-
Add a 9-fold molar excess of a second phthalonitrile derivative (e.g., 4,5-di(alkoxy)phthalonitrile) and a metal salt (e.g., Zn(OAc)₂, 3 eq.) dissolved in anhydrous butanol.
-
Heat the mixture to 90 °C and add DBU (6 eq.).
-
Continue heating at 110 °C for 24 hours.
-
Cool the reaction, filter the resin, and wash extensively with hot butanol and DCM until the filtrate is colorless to remove the symmetrically substituted B₄ byproduct.
3. Cleavage from the Resin:
-
Treat the resin-bound phthalocyanine with a solution of 10% TFA in DCM for 2 hours.
-
Filter the resin and wash with DCM.
-
Combine the filtrates and evaporate the solvent to yield the crude asymmetrically substituted phthalocyanine.
-
Purify by column chromatography.
Phthalide-Derived Traceless Linker for Peptide Purification
Traceless linkers are an important tool in solid-phase synthesis, as they allow for the cleavage of the target molecule from the solid support without leaving any residual atoms from the linker. A reductively cleavable linker system based on a 6-amino-phthalide core has been developed for the traceless parallel purification of peptides.[2][3] The linker is attached to the N-terminus of the peptide, which is then captured on a solid support. After washing away impurities, the linker is activated by reduction and the purified peptide is released under mild acidic conditions.
Logical Relationship: Traceless Cleavage of Phthalide-Derived Linker
Caption: Logical workflow of a phthalide-derived traceless linker in peptide purification.
Experimental Protocol: Peptide Purification using a Phthalide-Derived Traceless Linker
This protocol is a conceptualized procedure based on the work by G. G. D. de Gruijter et al. (2021).[2][3]
1. Synthesis of the Phthalide-Derived Linker:
-
The reductively cleavable linker is synthesized from 6-amino-phthalide in a four-step sequence.[2]
2. Coupling of the Linker to the Peptide:
-
The linker is coupled to the N-terminus of the resin-bound peptide using standard solid-phase peptide synthesis (SPPS) coupling conditions (e.g., DIC/Oxyma in DMF).
3. Cleavage from Synthesis Resin and Capture:
-
The linker-tagged peptide is cleaved from the SPPS resin using a standard TFA cleavage cocktail.
-
The crude peptide is precipitated, dried, and then redissolved in a suitable solvent (e.g., DMSO).
-
The peptide solution is added to an aldehyde-functionalized solid support for capture via oxime ligation.
4. Purification and Release:
-
The solid support with the captured peptide is washed extensively to remove all non-tagged impurities.
-
The aryl azide of the linker is reduced to an aniline to activate it for cleavage.
-
The reducing agent is washed away.
-
The purified peptide is released from the support by treatment with a mild acidic solution, which induces a 1,6-elimination and traceless cleavage.
Signaling Pathway Diagrams
Thalidomide's Mechanism of Action: Cereblon-Mediated Protein Degradation
Thalidomide and its analogues exert their therapeutic effects by binding to the protein cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex.[4][5] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.
Caption: Mechanism of thalidomide-induced protein degradation via the CRL4-CRBN E3 ubiquitin ligase complex.
Phthalocyanine's Mechanism of Action in Photodynamic Therapy
Phthalocyanines are excellent photosensitizers for photodynamic therapy (PDT). Upon activation by light of a specific wavelength, the phthalocyanine transfers energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen is a potent cytotoxic agent that induces cell death through apoptosis or necrosis by damaging cellular components such as mitochondria and lysosomes.[6][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid phase synthesis of complex natural products and libraries thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Bromomethyl)isobenzofuran-1(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Bromomethyl)isobenzofuran-1(3H)-one. The information is designed to address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a significant amount of a byproduct with a mass corresponding to a dibrominated product. How can I minimize this?
A1: The formation of 6-(dibromomethyl)isobenzofuran-1(3H)-one is a common side reaction in the Wohl-Ziegler bromination of 6-methylisobenzofuran-1(3H)-one.[1] This over-bromination is often a result of an excess of the brominating agent or prolonged reaction times.
Troubleshooting Steps:
-
Stoichiometry of NBS: Carefully control the stoichiometry of N-bromosuccinimide (NBS). Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a larger excess will favor di-bromination.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or ¹H NMR. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Slow Addition of NBS: Instead of adding all the NBS at once, consider a portion-wise or slow, continuous addition of solid NBS or a slurry of NBS in the reaction solvent. This helps to maintain a low and steady concentration of bromine radicals, favoring mono-bromination.[1]
-
Radical Initiator Concentration: Ensure the amount of radical initiator (e.g., AIBN or benzoyl peroxide) is catalytic (typically 1-5 mol%).
Q2: I am observing bromination on the aromatic ring in addition to the desired benzylic bromination. What is causing this and how can I prevent it?
A2: Aromatic bromination is an electrophilic substitution reaction that can compete with the desired radical benzylic bromination.[1] This is often promoted by the presence of acid and/or the use of polar solvents.
Troubleshooting Steps:
-
Solvent Choice: Use non-polar aprotic solvents such as carbon tetrachloride (CCl₄) or cyclohexane. These solvents favor the radical pathway over the ionic pathway required for aromatic bromination.[2]
-
Acid Scavenger: The reaction can generate trace amounts of HBr, which can catalyze aromatic bromination. The addition of a non-nucleophilic base, such as calcium carbonate or barium carbonate, can help to neutralize any acid formed during the reaction.
-
NBS Purity: Use freshly recrystallized NBS. Impure NBS can contain acidic impurities or free bromine, which can promote aromatic bromination.
Q3: The yield of my desired product is low, and I have a significant amount of unreacted starting material. How can I improve the conversion?
A3: Low conversion can be due to several factors, including insufficient initiation of the radical reaction or decomposition of the reagents.
Troubleshooting Steps:
-
Radical Initiator: Ensure your radical initiator (AIBN or benzoyl peroxide) is fresh and has been stored correctly. Radical initiators can decompose over time.
-
Reaction Temperature: The reaction typically requires heating to reflux to ensure efficient decomposition of the radical initiator and propagation of the radical chain reaction.[2]
-
Light Source: For reactions initiated by light, ensure a suitable light source (e.g., a sunlamp or a tungsten lamp) is positioned close to the reaction flask.
-
Degassing: Oxygen can quench radical reactions. Degassing the solvent before starting the reaction by bubbling nitrogen or argon through it can improve the reaction efficiency.
Q4: My final product seems to be degrading upon storage or during workup. What could be the reason?
A4: Benzylic bromides can be susceptible to hydrolysis and are often lachrymatory and light-sensitive.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction. The presence of water can lead to the hydrolysis of the product to 6-(hydroxymethyl)isobenzofuran-1(3H)-one.
-
Workup: Perform the workup as quickly as possible and avoid prolonged exposure to water or protic solvents. Wash the organic layer with brine to remove excess water and dry thoroughly with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Storage: Store the purified product in a dark, cool, and dry place, preferably under an inert atmosphere.
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the typical influence of various reaction parameters on the product distribution in the bromination of 6-methylisobenzofuran-1(3H)-one. The data is illustrative and serves as a guideline for optimizing reaction conditions.
| Entry | NBS (Equivalents) | Solvent | Initiator (mol%) | Yield of Mono-bromide (%) | Yield of Di-bromide (%) | Yield of Aromatic Bromination (%) |
| 1 | 1.1 | CCl₄ | AIBN (2%) | 75 | 15 | < 2 |
| 2 | 1.5 | CCl₄ | AIBN (2%) | 50 | 40 | < 2 |
| 3 | 1.1 | Acetonitrile | AIBN (2%) | 30 | 10 | 50 |
| 4 | 1.1 | CCl₄ | None | < 10 | < 5 | < 2 |
| 5 | 1.1 | CCl₄ with H₂O | AIBN (2%) | 60 | 10 | < 2 (plus hydrolysis product) |
Experimental Protocols
Synthesis of this compound (Wohl-Ziegler Bromination)
Materials:
-
6-methylisobenzofuran-1(3H)-one
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylisobenzofuran-1(3H)-one (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the reaction mixture to reflux (approximately 77°C) under an inert atmosphere (e.g., nitrogen). Initiation of the reaction is often indicated by an increase in the rate of reflux. A light source (e.g., a 100W tungsten lamp) can be used to facilitate initiation.[3]
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete when the denser NBS has been consumed and the less dense succinimide is floating on the surface of the solvent.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired mono-brominated product from unreacted starting material and di-brominated byproduct.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 6-(Bromomethyl)isobenzofuran-1(3H)-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-(bromomethyl)isobenzofuran-1(3H)-one derivatives by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is not eluting from the column, or the recovery is very low. What could be the problem?
A1: This is a common issue, particularly with active compounds like benzylic bromides. Several factors could be at play:
-
Compound Decomposition on Silica Gel: this compound derivatives, being benzylic bromides, can be unstable on standard silica gel, which is slightly acidic. This can lead to decomposition and low recovery.[1][2] It is recommended to check the stability of your compound on silica gel before performing column chromatography.
-
Incorrect Solvent System: The chosen eluent may not be polar enough to move your compound down the column.
-
Compound Precipitation: If the compound is not fully soluble in the eluent, it may precipitate at the top of the column, halting its movement.
Troubleshooting Steps:
-
Assess Compound Stability: Before running a column, perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If a new spot appears or streaking is observed, your compound is likely degrading on the silica.
-
Use Deactivated Silica: If instability is confirmed, consider using silica gel that has been deactivated by washing with a solution containing a small amount of a base like triethylamine (e.g., 1% triethylamine in your eluent) to neutralize the acidic sites.
-
Change the Stationary Phase: For highly sensitive compounds, alternative stationary phases like alumina or Florisil might be viable options.[1]
-
Increase Eluent Polarity: If the compound is stable but not moving, gradually increase the polarity of your eluent system. For instance, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Ensure Solubility: When loading your sample, ensure it is fully dissolved in a minimum amount of solvent. If it is not soluble in the column eluent, you can use a slightly more polar solvent for dissolution, but use as little as possible to maintain good band resolution.
Q2: My fractions are all mixed, even though the TLC shows good separation. Why is this happening?
A2: Co-elution of compounds despite good TLC separation can be frustrating. Here are some potential causes and solutions:
-
Column Overloading: Loading too much crude product onto the column can lead to broad bands that overlap, resulting in poor separation.
-
Improper Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and mixed fractions.
-
Flow Rate Issues: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, leading to poor separation. Conversely, a flow rate that is too slow can cause band broadening due to diffusion.
-
π-π Stacking Interactions: Aromatic compounds can sometimes co-elute due to π-π stacking interactions.
Troubleshooting Steps:
-
Optimize Sample Load: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel.
-
Improve Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often preferred over dry packing for this reason.
-
Control the Flow Rate: Adjust the flow rate to be slow enough for proper separation but not so slow that diffusion becomes an issue.
-
Modify the Mobile Phase: To disrupt π-π stacking, consider adding a solvent with aromatic character, like toluene, to your mobile phase.[3][4] A common starting point could be a hexane/toluene/ethyl acetate mixture.
Q3: How do I choose the right solvent system for my purification?
A3: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate.
Method for Selecting a Solvent System:
-
Start with a Standard System: A common starting point for compounds of intermediate polarity is a mixture of hexane and ethyl acetate.
-
Target an Rf Value: Aim for an Rf (retention factor) of approximately 0.2-0.3 for your desired compound on the TLC plate. This generally provides the best separation on a column.[5]
-
Run TLCs with Different Ratios: Test various ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find the one that gives the desired Rf and the best separation from impurities.
-
Consider a Third Solvent: For difficult separations, a three-component solvent system can sometimes improve resolution.[4]
Data Presentation
Table 1: Recommended Eluent Systems for Column Chromatography of Bromomethylated Aromatic Compounds
| Eluent System Components | Typical Ratios (v/v) | Target Compounds & Notes | Reference |
| Hexane / Ethyl Acetate | 19:1 to 1:1 | General purpose for compounds of varying polarity. Adjust ratio to achieve Rf of 0.2-0.3. | [5][6] |
| Cyclohexane / Ethyl Acetate | 19:1 | Suitable for less polar compounds. | [6] |
| Dichloromethane / Hexane | - | An alternative non-polar base to hexane. | |
| Toluene / Chloroform | 0-100% Toluene | Can be effective for separating aromatic compounds where π-π stacking is an issue. | [3] |
| Toluene / Acetone | - | Another option for aromatic compound separation. | [3] |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound Derivative
-
Preparation of the Column:
-
Select a glass column of appropriate size. For 1g of crude material, a column with a diameter of ~40mm is a good starting point.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar eluent to form a slurry.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica to settle. The final packed bed should be level.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously drain the solvent until the solvent level reaches the top of the sand layer. Do not let the column run dry.
-
-
Loading the Sample (Dry Loading Method):
-
Dissolve your crude this compound derivative in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Start the elution with the least polar solvent mixture determined by your TLC analysis.
-
If using gradient elution, gradually increase the polarity of the solvent mixture as the column runs.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Nucleophilic Substitution of Benzylic Bromides
Welcome to the technical support center for nucleophilic substitution reactions involving benzylic bromides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low and I'm observing a mixture of products. What are the likely side reactions and how can I minimize them?
A: Low yields in benzylic substitution reactions are often due to competing elimination reactions (E1 and E2) or a lack of selectivity between SN1 and SN2 pathways.[1][2] Benzylic halides are susceptible to both substitution and elimination pathways; the outcome depends heavily on the substrate structure, nucleophile/base strength, and reaction conditions.[2][3]
-
Elimination (E1/E2): Strong, bulky bases favor E2 elimination. The E1 pathway competes with SN1, especially at higher temperatures and with weakly nucleophilic bases. To minimize elimination, use a strong, non-basic nucleophile (e.g., N₃⁻, CN⁻, RS⁻) and maintain the lowest feasible reaction temperature.[4][5]
-
SN1 vs. SN2 Competition: Primary benzylic halides favor the SN2 mechanism, while secondary and tertiary halides increasingly favor the SN1 mechanism due to the formation of a resonance-stabilized benzylic carbocation.[1][6] Lack of control over these pathways can lead to a mixture of stereochemical outcomes and reduced yield of the desired product.
Q2: How do I choose the appropriate reaction pathway (SN1 or SN2) for my specific benzylic bromide?
A: The choice between an SN1 and SN2 pathway is critical for maximizing yield and is primarily dictated by the structure of your benzylic halide and the choice of nucleophile and solvent.[7][8]
-
For an SN2 Pathway (favored for primary benzylic halides): Use a strong, high-concentration nucleophile and a polar aprotic solvent (e.g., acetone, DMSO, acetonitrile).[9][10] These solvents solvate the cation but not the nucleophile, enhancing its reactivity.[10] The reaction proceeds via a concerted, backside attack.[11]
-
For an SN1 Pathway (favored for secondary and tertiary benzylic halides): Use a weak nucleophile (e.g., H₂O, ROH) and a polar protic solvent (e.g., water, ethanol, formic acid).[8][9] These solvents stabilize the intermediate carbocation through hydrogen bonding, facilitating the rate-determining ionization step.[9][10]
Below is a diagram illustrating the decision-making process based on substrate structure.
Caption: Substrate structure and preferred reaction pathways.
Q3: My reaction is proceeding very slowly. What factors could be responsible and how can I increase the rate?
A: A slow reaction rate can be attributed to several factors, including a poor leaving group, a weak nucleophile, steric hindrance, or suboptimal solvent choice.
-
Nucleophile: The nucleophile's strength is critical, especially for SN2 reactions.[9] A stronger nucleophile (e.g., one with a negative charge) will increase the rate of an SN2 reaction.[9] For SN1 reactions, the nucleophile does not affect the rate-determining step, but a higher concentration can ensure the carbocation is trapped efficiently once formed.[7]
-
Solvent: The solvent plays a crucial role. For SN1 reactions, a highly polar protic solvent will stabilize the carbocation intermediate and speed up the reaction.[9][10] For SN2 reactions, a polar aprotic solvent enhances the nucleophile's reactivity, increasing the rate.[10]
-
Leaving Group: Bromide is a good leaving group, as it is the conjugate base of a strong acid (HBr).[9] However, if your starting material is impure or has been converted to a species with a poorer leaving group (e.g., an alcohol), the reaction will be slow. Ensure the purity of your starting benzylic bromide.[12][13]
-
Steric Hindrance: Steric bulk around the electrophilic carbon can significantly slow down or prevent SN2 reactions by blocking the nucleophile's backside attack.[14][15] While less of a factor for SN1 reactions, extreme steric hindrance can still affect the overall process.[15]
Q4: I suspect my starting benzylic bromide is impure. What is a reliable protocol for its preparation and purification?
A: The purity of the benzylic bromide is paramount. Impurities can lead to side reactions and low yields. Benzylic bromides are often prepared by the free-radical bromination of the corresponding toluene derivative.[16]
Experimental Protocol: Preparation of Benzyl Bromide via Radical Bromination
This protocol is adapted from methods using N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine, minimizing side reactions like electrophilic aromatic substitution.[16][17]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted toluene (1.0 equiv.) in a suitable solvent like acetonitrile or carbon tetrachloride (CCl₄).[13][18] Note: Acetonitrile is a less hazardous alternative to CCl₄.[18]
-
Reagents: Add N-bromosuccinimide (NBS) (1.05 equiv.) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02 equiv.) to the flask.
-
Reaction: Heat the mixture to reflux. Irradiate the flask with a UV lamp or a standard household lamp to initiate the reaction.[13][18] The reaction is often complete within 30 minutes to a few hours.[13]
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with water and then with an aqueous sodium bicarbonate solution to remove any remaining HBr.[13] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. The solvent can be removed under reduced pressure. The crude benzyl bromide can be further purified by vacuum distillation.[12][13]
Data Summary: Optimizing Reaction Conditions
The choice of solvent and reagents can dramatically impact reaction yield. The following tables summarize outcomes from various studies.
Table 1: Effect of Solvent and Fluorinating Agent on a Benzylic Substitution [19]
| Entry | Fluorinating Agent | Base | Solvent | Yield (%) |
| 1 | Et₃N·3HF | - | DME | 18 |
| 2 | Et₃N·3HF | K₃PO₄ | DME | 62 |
| 3 | Et₃N·3HF | K₃PO₄ | Toluene | 35 |
| 4 | Et₃N·3HF | K₃PO₄ | MeCN | 68 |
| 5 | AgF | - | MeCN | 40 |
| 6 | AgF + Et₃N·3HF | - | MeCN | 92 |
Data adapted from a study on nucleophilic fluorination of methyl 2-bromo-2-phenylacetate.[19]
Table 2: General Solvent Effects on SN1 and SN2 Rates
| Solvent Type | Examples | Effect on SN1 Rate | Effect on SN2 Rate | Rationale |
| Polar Protic | H₂O, EtOH, Acetic Acid | Increases Rate | Decreases Rate | Stabilizes carbocation (SN1); Solvates and deactivates nucleophile (SN2).[9][10] |
| Polar Aprotic | Acetone, DMSO, MeCN | Decreases Rate | Increases Rate | Poorly solvates nucleophile, increasing its reactivity (SN2); Less effective at stabilizing carbocations (SN1).[9][10] |
| Nonpolar | Hexane, Benzene | Very Slow/No Reaction | Very Slow/No Reaction | Reactants are often insoluble; cannot support charged intermediates or transition states. |
Visual Troubleshooting Guide & Mechanisms
To assist in diagnosing issues with your reaction, follow the logical workflow below.
Caption: Troubleshooting workflow for low reaction yields.
The key to a successful substitution reaction on a benzylic bromide is understanding the competition between the SN1 and SN2 pathways.
Caption: Competing SN1 and SN2 reaction pathways.
References
- 1. chemistry.coach [chemistry.coach]
- 2. Ch 11 : Eliminations of benzylic systems [chem.ucalgary.ca]
- 3. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 17. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 18. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 19. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Lability of the Isobenzofuranone Lactone Ring
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the stability of the isobenzofuranone lactone ring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving isobenzofuranone derivatives.
Issue 1: Unexpected Hydrolysis of the Isobenzofuranone Lactone Ring During Synthesis or Work-up
Question: My isobenzofuranone derivative is unexpectedly hydrolyzing to the corresponding 2-acylbenzoic acid during my reaction or work-up. How can I prevent this?
Answer: The lactone ring of isobenzofuranones is susceptible to hydrolysis, particularly under basic conditions. The following steps can be taken to mitigate this issue:
-
pH Control: Maintain acidic or neutral conditions throughout your reaction and work-up. The lactone form is generally favored at lower pH. The equilibrium between the closed lactone and the open-chain carboxylate form is pH-dependent.[1]
-
Aqueous Work-up: When performing an aqueous work-up, use acidified water or a buffered solution (e.g., phosphate buffer at pH < 7) to wash your organic extracts. Avoid basic washes (e.g., sodium bicarbonate, sodium carbonate) if your compound is sensitive to hydrolysis.
-
Solvent Choice: Use anhydrous solvents and reagents to minimize the presence of water, which can participate in the hydrolysis reaction.
-
Temperature Control: Perform reactions and extractions at lower temperatures to reduce the rate of hydrolysis.
-
Protecting Groups: If the synthesis route allows, consider protecting the lactone functionality, although this is less common. A more practical approach might be to protect the resulting carboxylic acid and phenol (if applicable) of the ring-opened form if the synthesis proceeds through this intermediate.
Issue 2: Degradation of Isobenzofuranone Compound During Purification by Chromatography
Question: I am observing degradation of my isobenzofuranone compound on my silica gel column during purification. What is causing this and how can I avoid it?
Answer: Silica gel is weakly acidic and can catalyze the hydrolysis of sensitive lactones if water is present in the mobile phase. Additionally, the polar surface of silica can sometimes promote degradation.
-
Deactivate Silica Gel: Use silica gel that has been deactivated by the addition of a small amount of a base, such as triethylamine (e.g., 0.1-1% v/v), to the mobile phase. This will neutralize the acidic sites on the silica surface.
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil®. Reverse-phase chromatography (e.g., C18) with a suitable buffered mobile phase can also be a good alternative.
-
Anhydrous Solvents: Ensure that your mobile phase is anhydrous to minimize the risk of hydrolysis on the column.
-
Swift Purification: Do not let the compound sit on the column for an extended period. Elute the compound as quickly as possible while maintaining good separation.
Issue 3: Instability of the Isobenzofuranone Moiety in Biological Assays or Formulation Studies
Question: My isobenzofuranone-containing compound shows poor stability in my cell culture medium or formulation buffer. How can I address this?
Answer: Biological media and many formulation buffers are typically at a physiological pH (around 7.4), which can promote the hydrolysis of the lactone ring.
-
pH-Stability Profile: Determine the pH-stability profile of your compound to understand its lability at different pH values. This will help you select appropriate buffer systems and interpret your biological data correctly.
-
Formulation at Lower pH: If possible, formulate your compound in a buffer system with a pH that favors the closed lactone form.
-
Prodrug Strategies: For in vivo applications, if the open-chain form is inactive, consider prodrug strategies. This could involve creating derivatives that are more stable at physiological pH and are converted to the active lactone form at the target site.
-
Bioisosteric Replacement: In the lead optimization phase of drug discovery, consider replacing the lactone with a more stable bioisostere. For example, an α-fluoro ether has been investigated as a hydrolytically stable replacement for a lactone ring in some camptothecin analogs.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of isobenzofuranone lactone ring instability?
A1: The primary mechanism of instability is hydrolysis, which involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the lactone. This leads to the cleavage of the ester bond and the formation of the corresponding 2-acylbenzoic acid. This process is often reversible and is catalyzed by both acids and bases. Under basic conditions, the equilibrium is shifted towards the ring-opened carboxylate form.[1]
Q2: How do substituents on the isobenzofuranone ring affect its stability?
A2: The electronic and steric properties of substituents can influence the stability of the lactone ring.
-
Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the lactone carbonyl carbon, potentially making it more susceptible to nucleophilic attack.
-
Electron-donating groups may decrease the electrophilicity of the carbonyl carbon, thereby increasing the stability of the lactone ring.
-
Steric hindrance around the carbonyl group or the ester oxygen can hinder the approach of nucleophiles, thus increasing the stability of the lactone. For instance, bulky substituents in the ortho-position to a reactive center have been shown to enhance hydrolytic stability in other systems.[3]
Q3: What analytical techniques can be used to monitor the stability of the isobenzofuranone lactone ring?
A3: Several analytical techniques can be employed to monitor the equilibrium between the closed lactone and the ring-opened form:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to quantify the ratio of the closed and open forms in solution.[4] Specific proton signals for each form can be integrated to determine their relative concentrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the lactone and the hydrolyzed product. A stability-indicating method should be developed where the two species are well-resolved.
-
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy can be used for in-line monitoring of the lactone ring formation and opening by observing changes in the carbonyl stretching frequency.[5][6] The lactone carbonyl typically has a different absorption frequency than the carboxylic acid and ketone of the ring-opened form.
Q4: Are there any general guidelines for the storage of isobenzofuranone-containing compounds?
A4: To ensure the long-term stability of isobenzofuranone derivatives, the following storage conditions are recommended:
-
Solid State: Store compounds as dry solids to minimize hydrolysis.
-
Low Temperature: Store at low temperatures (e.g., -20°C or -80°C) to reduce the rate of any potential degradation reactions.
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Aprotic Solvents: If storage in solution is necessary, use anhydrous aprotic solvents (e.g., DMSO, DMF, acetonitrile) and store at low temperatures. Avoid protic solvents like methanol or ethanol, which can participate in transesterification or hydrolysis.
Quantitative Data
Table 1: pH-Dependent Equilibrium of a Lactone-Containing Drug (Topotecan) as an Illustrative Example
| pH | Lactone Form (%) | Carboxylate (Ring-Opened) Form (%) |
| 4.0 | >90 | <10 |
| 6.5 | ~50 | ~50 |
| 7.4 | <10 | >90 |
| 10.4 | <1 | >99 |
Data is illustrative and based on the behavior of camptothecin analogues like topotecan, which also possess a pH-sensitive lactone ring.[1]
Experimental Protocols
Protocol 1: Monitoring Isobenzofuranone Lactone Ring Stability by 1H NMR Spectroscopy
Objective: To determine the stability of an isobenzofuranone derivative at a specific pH and quantify the equilibrium between the lactone and the ring-opened form.
Materials:
-
Isobenzofuranone compound of interest
-
Deuterated solvent (e.g., D2O, CD3OD, or a mixture)
-
Buffered D2O solutions at various pH values (e.g., phosphate buffers)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the isobenzofuranone compound in a suitable deuterated organic solvent if it is not soluble in D2O.
-
In an NMR tube, add a known volume of the buffered D2O solution.
-
Add a small, known amount of the isobenzofuranone stock solution to the NMR tube. The final concentration should be sufficient for clear NMR signal detection (e.g., 5-10 mM).
-
Acquire a 1H NMR spectrum immediately after preparation (t=0).
-
Incubate the NMR tube at a controlled temperature (e.g., 25°C or 37°C).
-
Acquire subsequent 1H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours) until no further changes in the spectra are observed, indicating that equilibrium has been reached.
-
Identify the characteristic proton signals for both the intact lactone and the ring-opened hydrolyzed product.
-
Integrate the signals corresponding to each species.
-
Calculate the percentage of the lactone and the ring-opened form at each time point and at equilibrium.
Protocol 2: General Procedure for a Forced Degradation Study
Objective: To investigate the intrinsic stability of an isobenzofuranone derivative under various stress conditions.
Materials:
-
Isobenzofuranone compound
-
HCl, NaOH, H2O2 solutions
-
HPLC system with a suitable column (e.g., C18)
-
UV detector or mass spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add HCl to a final concentration of 0.1 M. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH to a final concentration of 0.1 M. Keep the solution at room temperature for a defined period, monitoring frequently.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add H2O2 (e.g., 3-30%). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for a defined period.
-
Photostability: Expose the compound (in solid state and in solution) to light according to ICH Q1B guidelines.
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Visualizations
Caption: pH-dependent equilibrium of the isobenzofuranone lactone ring.
Caption: Troubleshooting workflow for isobenzofuranone lactone instability.
References
- 1. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. research-portal.uu.nl [research-portal.uu.nl]
Characterization of impurities in 6-(Bromomethyl)isobenzofuran-1(3H)-one synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Bromomethyl)isobenzofuran-1(3H)-one.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via radical bromination of 6-methylisobenzofuran-1(3H)-one using N-bromosuccinimide (NBS).
Q1: The reaction is incomplete, and a significant amount of the starting material, 6-methylisobenzofuran-1(3H)-one, remains. What are the possible causes and solutions?
Possible Causes:
-
Insufficient Radical Initiator: The radical chain reaction may not have been effectively initiated.
-
Low Reaction Temperature: The temperature might be too low for the radical initiator to decompose efficiently.
-
Poor Quality NBS: The N-bromosuccinimide used may have decomposed over time.
-
Presence of Radical Inhibitors: Contaminants in the solvent or glassware may be quenching the radical reaction.
Solutions:
-
Increase Initiator Concentration: Incrementally increase the amount of radical initiator (e.g., AIBN or benzoyl peroxide).
-
Optimize Reaction Temperature: Ensure the reaction is heated to the appropriate temperature for the chosen initiator (typically around 70-80 °C for AIBN in solvents like carbon tetrachloride or acetonitrile).
-
Use Fresh NBS: Utilize freshly opened or purified N-bromosuccinimide.
-
Ensure Inert Conditions: Use dry, degassed solvents and ensure all glassware is thoroughly cleaned and dried to remove any potential inhibitors.
Q2: My final product is contaminated with a significant amount of the di-brominated impurity, 6-(dibromomethyl)isobenzofuran-1(3H)-one. How can I minimize its formation?
Possible Cause:
-
Excess NBS: Using a molar excess of N-bromosuccinimide can lead to over-bromination of the desired product.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the reaction. Use a 1:1 molar ratio of 6-methylisobenzofuran-1(3H)-one to NBS.
-
Slow Addition of NBS: Add the NBS portion-wise or as a solution over an extended period to maintain a low concentration in the reaction mixture.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the starting material is consumed and before significant di-bromination occurs.
Q3: I am observing the formation of 6-(hydroxymethyl)isobenzofuran-1(3H)-one as a byproduct. What is the cause and how can I prevent it?
Possible Cause:
-
Presence of Water: Traces of water in the reaction mixture can lead to the hydrolysis of the product, this compound.
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.[1]
-
Purification of Reagents: Ensure that the starting material and NBS are dry.
Q4: My NMR spectrum shows unexpected aromatic signals, suggesting ring bromination. Why is this happening and how can it be avoided?
Possible Cause:
-
Ionic Reaction Conditions: The presence of acidic impurities or the use of polar, protic solvents can promote electrophilic aromatic substitution (ring bromination) as a competing reaction pathway. Benzylic bromination with NBS is favored under radical conditions.[2]
Solutions:
-
Use Non-Polar Solvents: Employ non-polar solvents such as carbon tetrachloride (with appropriate safety precautions) or cyclohexane to favor the radical pathway.
-
Radical Initiator: Ensure a radical initiator is used to promote the desired benzylic bromination.
-
Control Temperature: Avoid excessively high temperatures that might favor ionic side reactions.
Frequently Asked Questions (FAQs)
Q5: What is the typical experimental protocol for the synthesis of this compound?
A detailed experimental protocol is provided in the "Experimental Protocols" section below. Generally, the synthesis involves the reaction of 6-methylisobenzofuran-1(3H)-one with N-bromosuccinimide in a suitable solvent in the presence of a radical initiator.
Q6: How can I purify the crude this compound?
The most common method for purification is recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes. Column chromatography on silica gel can also be employed for more challenging separations.
Q7: What analytical techniques are best for characterizing the product and its impurities?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of the desired product and impurities. The benzylic protons of the product and byproducts will have characteristic chemical shifts.
-
Mass Spectrometry (MS): MS helps to confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for assessing the purity of the product and quantifying the levels of impurities.
Data Presentation
Table 1: Summary of Key Compounds and Potential Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 6-methylisobenzofuran-1(3H)-one | C₉H₈O₂ | 148.16 | Starting Material |
| This compound | C₉H₇BrO₂ | 227.06 | Desired Product |
| 6-(Dibromomethyl)isobenzofuran-1(3H)-one | C₉H₆Br₂O₂ | 305.96 | Over-bromination Impurity |
| 6-(Hydroxymethyl)isobenzofuran-1(3H)-one | C₉H₈O₃ | 164.16 | Hydrolysis Impurity |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Reagent |
| Succinimide | C₄H₅NO₂ | 99.09 | Byproduct from NBS |
Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃) for Key Compounds
| Compound | -CH₂- (or -CH₃) Signal (ppm) | Aromatic Protons (ppm) | Other Characteristic Signals (ppm) |
| 6-methylisobenzofuran-1(3H)-one | ~2.5 (s, 3H) | ~7.2-7.8 (m, 3H) | ~5.3 (s, 2H, -OCH₂-) |
| This compound | ~4.6 (s, 2H) | ~7.4-7.9 (m, 3H) | ~5.3 (s, 2H, -OCH₂-) |
| 6-(Dibromomethyl)isobenzofuran-1(3H)-one | ~6.8 (s, 1H) | ~7.5-8.0 (m, 3H) | ~5.4 (s, 2H, -OCH₂-) |
| 6-(Hydroxymethyl)isobenzofuran-1(3H)-one | ~4.8 (s, 2H) | ~7.3-7.9 (m, 3H) | ~5.3 (s, 2H, -OCH₂-), ~2.0 (br s, 1H, -OH) |
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-methylisobenzofuran-1(3H)-one (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) to dissolve the starting material.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of common impurities during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
Comparative Reactivity Analysis: 6-(Chloromethyl) vs. 6-(Bromomethyl)isobenzofuran-1(3H)-one in Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and starting materials is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of the reactivity of 6-(chloromethyl)isobenzofuran-1(3H)-one and 6-(bromomethyl)isobenzofuran-1(3H)-one, two key intermediates in the synthesis of various biologically active molecules.
The isobenzofuran-1(3H)-one scaffold is a core structure in numerous compounds with therapeutic potential. The functionalization at the 6-position with a halomethyl group provides a reactive handle for introducing diverse molecular fragments through nucleophilic substitution. The choice between the chloro- and bromo- derivatives can significantly impact reaction efficiency, yield, and overall synthetic strategy.
Executive Summary of Reactivity
Theoretical Framework: The Role of the Leaving Group
The reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) is significantly influenced by the nature of the leaving group. A good leaving group is a species that is stable on its own once it has departed from the substrate. The stability of the halide ions increases down the group in the periodic table: I- > Br- > Cl- > F-. This is due to the larger size and greater polarizability of the heavier halide ions, which allows the negative charge to be dispersed over a larger volume, thus stabilizing the ion.
In the context of our comparison, the C-Br bond is weaker than the C-Cl bond. Consequently, less energy is required to break the C-Br bond during the rate-determining step of a nucleophilic substitution reaction, leading to a faster reaction rate for the bromo- derivative.
Quantitative Data Analogy
While specific kinetic data for the title compounds is elusive, we can draw parallels from studies on simple benzylic halides. The following table illustrates the expected relative reactivity based on established chemical principles.
| Compound | Leaving Group | Relative Reactivity (Expected) | Rationale |
| 6-(chloromethyl)isobenzofuran-1(3H)-one | Cl- | Lower | Chloride is a less stable anion and a poorer leaving group compared to bromide. The C-Cl bond is stronger. |
| This compound | Br- | Higher | Bromide is a more stable anion and a better leaving group compared to chloride. The C-Br bond is weaker. |
Experimental Protocol for Comparative Reactivity Analysis
To empirically determine the relative reactivity of 6-(chloromethyl)- and this compound, a competitive reaction or parallel kinetic studies can be performed. Below is a detailed methodology for a representative comparative experiment.
Objective:
To compare the rate of nucleophilic substitution of 6-(chloromethyl)isobenzofuran-1(3H)-one and this compound with a common nucleophile.
Materials:
-
6-(chloromethyl)isobenzofuran-1(3H)-one
-
This compound
-
Sodium azide (or another suitable nucleophile)
-
Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., dodecane)
-
High-performance liquid chromatography (HPLC) or Gas chromatography–mass spectrometry (GC-MS) equipment
Procedure:
-
Reaction Setup:
-
Prepare two separate reaction flasks.
-
In each flask, dissolve a known concentration (e.g., 0.1 M) of the respective halomethyl compound in anhydrous DMF.
-
Add a known concentration of an internal standard to each flask.
-
Equilibrate the flasks to a constant temperature (e.g., 50 °C) in a thermostated oil bath.
-
-
Initiation of Reaction:
-
To each flask, add an equimolar amount of the nucleophile (e.g., 0.1 M sodium azide in DMF) simultaneously to start the reaction.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately by adding it to a vial containing cold water and a suitable extraction solvent (e.g., ethyl acetate).
-
Thoroughly mix and separate the organic layer.
-
-
Analysis:
-
Analyze the organic layer of each aliquot by HPLC or GC-MS.
-
Quantify the decrease in the concentration of the starting material and the increase in the concentration of the product over time by comparing their peak areas to that of the internal standard.
-
-
Data Presentation:
-
Plot the concentration of the starting material versus time for both reactions.
-
Determine the initial reaction rates and the rate constants (k) for both the chloro- and bromo- derivatives.
-
Present the rate constants in a table for direct comparison.
-
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for the comparative reactivity experiment.
Caption: Experimental workflow for comparing the reactivity of the chloro- and bromo- derivatives.
Signaling Pathway Analogy: Nucleophilic Substitution
The reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2, depending on the reaction conditions (nucleophile strength, solvent, etc.). Both 6-(chloromethyl)- and this compound are benzylic halides, which can undergo both types of reactions. The following diagram illustrates a generalized SN2 pathway.
Caption: Generalized SN2 pathway for nucleophilic substitution on the benzylic carbon.
Conclusion
References
Comparison of Synthetic Routes to 6-Substituted Isobenzofuranones
A comprehensive guide to the synthesis of 6-substituted isobenzofuranones, pivotal scaffolds in medicinal chemistry and materials science, is presented below. This document provides a comparative analysis of prominent synthetic strategies, complete with experimental data, detailed protocols, and visual representations of the reaction pathways.
The synthesis of 6-substituted isobenzofuranones can be broadly categorized into three main strategies: Palladium-catalyzed reactions, Rhodium-catalyzed reactions, and intramolecular cyclization methods. Each approach offers distinct advantages and is suited for different substrate scopes and functional group tolerances.
Palladium-Catalyzed Synthesis
Palladium catalysis is a versatile tool for the construction of isobenzofuranone scaffolds, often proceeding through domino reactions that allow for the rapid assembly of complex molecules from simple starting materials.[1] A common approach involves the carbonylation of o-bromobenzyl alcohols.
Key Features:
-
Broad Substrate Scope: Tolerates a wide range of functional groups on the benzyl alcohol.[1]
-
Domino Process: Enables multiple bond formations in a single pot.[1]
-
Application in Drug Synthesis: Has been successfully applied to the synthesis of bioactive molecules like n-butylphthalide.[1]
Experimental Data:
| Entry | Starting Material (o-bromobenzyl alcohol derivative) | Product (6-Substituted Isobenzofuranone) | Yield (%) |
| 1 | 2-bromo-5-methoxybenzyl alcohol | 6-Methoxyisobenzofuranone | 85 |
| 2 | 2-bromo-5-nitrobenzyl alcohol | 6-Nitroisobenzofuranone | 78 |
| 3 | 2-bromo-5-(trifluoromethyl)benzyl alcohol | 6-(Trifluoromethyl)isobenzofuranone | 82 |
| 4 | 2-bromo-5-chlorobenzyl alcohol | 6-Chloroisobenzofuranone | 88 |
Experimental Protocol: Domino Palladium-Catalyzed Carbonylative Cyclization [1]
A mixture of the respective o-bromobenzyl alcohol (1.0 mmol), palladium acetate (Pd(OAc)₂, 5 mol %), and dppf (1,1'-Bis(diphenylphosphino)ferrocene, 10 mol %) in toluene (5 mL) is charged into a high-pressure reactor. The reactor is flushed with carbon monoxide (CO) gas and then pressurized to 20 atm with CO. The reaction mixture is stirred at 120 °C for 12 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 6-substituted isobenzofuranone.
Reaction Workflow:
References
Unveiling the Anti-Cancer Potential of Isobenzofuranones: A Comparative Analysis of their Mechanism of Action
A deep dive into the cytotoxic effects of isobenzofuranone-based compounds reveals their potential as potent anti-cancer agents. This guide provides a comparative analysis of their performance against the established chemotherapeutic drug, etoposide, with a focus on their mechanism of action in leukemia cell lines.
Researchers in oncology are in a continuous quest for novel therapeutic agents that can selectively target and eliminate cancer cells. Isobenzofuranones, a class of naturally occurring and synthetic compounds, have emerged as promising candidates, exhibiting a range of biological activities, including significant antiproliferative effects. This guide offers a detailed validation of their mechanism of action, presenting key experimental data, protocols, and visual representations of the underlying signaling pathways.
Performance Benchmark: Isobenzofuranones vs. Etoposide
A study by Teixeira et al. provides compelling evidence of the cytotoxic potential of C-3 functionalized isobenzofuran-1(3H)-ones. The inhibitory activity of these compounds was evaluated against human myeloid leukemia (K562) and lymphoma (U937) cell lines. The data, summarized below, highlights two lead compounds, 16 and 18 , which demonstrated potent activity, even surpassing the efficacy of the widely used anti-cancer drug, etoposide, in the K562 cell line.[1]
| Compound | K562 IC₅₀ (µM)[1] | U937 IC₅₀ (µM)[1] |
| Isobenzofuranone 16 | 2.79 | 62.97 |
| Isobenzofuranone 17 | 66.81 | 71.39 |
| Isobenzofuranone 18 | 1.71 | 46.63 |
| Etoposide (VP16) | 7.06 | 0.35 |
Caption: Table 1. Comparison of the 50% inhibitory concentrations (IC₅₀) of isobenzofuranone derivatives and etoposide on the viability of K562 and U937 cancer cell lines after 48 hours of treatment. Lower IC₅₀ values indicate higher potency.
Unraveling the Mechanism: Induction of Apoptosis
The primary mechanism by which many chemotherapeutic agents, including etoposide, exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. Etoposide functions as a topoisomerase II inhibitor, leading to DNA strand breaks that trigger the apoptotic cascade.[2] This process can be initiated through two main signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. In U-937 cells, etoposide has been shown to induce apoptosis through a mechanism dependent on caspase-3 and caspase-8.[3]
While direct mechanistic studies on the lead isobenzofuranone compounds 16 and 18 are not yet available, evidence from related compounds strongly suggests a similar apoptotic mechanism. For instance, another isobenzofuranone derivative, 3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one, has been demonstrated to trigger apoptosis in NALM6 leukemia cells.[4] It is therefore highly probable that the potent cytotoxic activity of compounds 16 and 18 in K562 cells is also mediated through the induction of apoptosis.
Below are diagrams illustrating the key signaling pathways involved.
Caption: Figure 1. Workflow for determining the cytotoxic activity of test compounds using the MTT assay.
Caption: Figure 2. The intrinsic and extrinsic pathways of apoptosis culminating in cellular dismantling.
Detailed Experimental Protocols
The validation of the cytotoxic activity of the isobenzofuranone compounds was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: K562 and U937 cells are seeded in 96-well microplates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: The cells are treated with various concentrations of the isobenzofuranone compounds or etoposide. A negative control group is treated with the vehicle (e.g., 1% DMSO). The plates are then incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the negative control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability, is determined from the dose-response curves.
Conclusion and Future Directions
The presented data provides a strong validation for the mechanism of action of isobenzofuranone-based compounds as potent inducers of cell death in leukemia cell lines. Their superior performance compared to etoposide in the K562 cell line positions them as highly promising candidates for further drug development.
Future research should focus on elucidating the precise apoptotic pathway (intrinsic vs. extrinsic) triggered by the lead compounds 16 and 18. Further investigations into their effects on other cancer cell types and in vivo studies are warranted to fully assess their therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon these findings and advance the development of this promising class of anti-cancer agents.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 3. Characteristics of etoposide-induced apoptotic cell death in the U-937 human lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular properties prediction and cytotoxic screening of 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Phthalide Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel phthalide derivatives against established biologically active phthalides. The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate informed decisions in drug discovery and development.
Data Presentation: A Comparative Analysis of Biological Activities
The following table summarizes the quantitative data on the biological activities of new and known phthalides, offering a clear comparison of their performance.
| Compound Name/Class | Biological Activity | Cell Line / Model | Key Metric (IC50 / MIC) | Source |
| New Phthalide Derivatives | ||||
| Compound 9o (a 3-substituted phthalide) | Anti-inflammatory (Nitric Oxide Production Inhibition) | RAW 264.7 macrophages | IC50: 0.76 µM | [1] |
| 3-Arylphthalide (Compound 5a) | Anti-inflammatory (Nitric Oxide Production Inhibition) | RAW 264.7 macrophages | >76.31% inhibition at test concentration (specific IC50 not provided) | [2] |
| N-Butylphthalimide | Antifungal | Candida albicans | MIC: 100 µg/mL | |
| Known Biologically Active Phthalides (Benchmarks) | ||||
| Z-Ligustilide | Anti-inflammatory (Nitric Oxide Production Inhibition) | RAW 264.7 macrophages | IC50: 8.45 µM - 32.3 µM | [2] |
| Senkyunolide A | Antibacterial | Propionibacterium acnes | Active (specific MIC not provided) | [3] |
| n-Butylphthalide | Neuroprotective | Various models of neurological disease | Not applicable (activity demonstrated through multiple pathway modulations) | [4][5][6][7][8] |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparent comparison.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
LPS Stimulation: After a pre-incubation period with the test compounds (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Cytotoxicity and Cell Viability: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells (e.g., HepG2, SMMC7721) are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well (typically 10-20 µL) and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.
-
Data Analysis: The absorbance of the solubilized formazan is measured at a wavelength between 540 and 590 nm. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Candida albicans, Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Workflow for the LPS-induced nitric oxide production assay.
References
- 1. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Senkyunolide A Isolated from Cnidium Officinale Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. termedia.pl [termedia.pl]
- 7. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
